1-Bromo-3-hexyne

Vue d'ensemble

Description

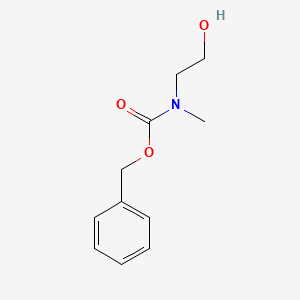

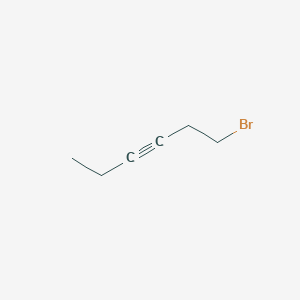

1-Bromo-3-hexyne is a chemical compound with the molecular formula C6H9Br . It consists of 9 Hydrogen atoms, 6 Carbon atoms, and 1 Bromine atom . The average mass of 1-Bromo-3-hexyne is 161.040 Da .

Synthesis Analysis

The synthesis of 1-Bromo-3-hexyne can be achieved through multiple step synthesis . For example, the reaction of 3-hexyne with 2 moles of HBr can lead to the formation of 1-Bromo-3-hexyne .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-hexyne is characterized by a triple bond between the third and fourth carbon atoms, with a bromine atom attached to the first carbon atom .Chemical Reactions Analysis

1-Bromo-3-hexyne can undergo various chemical reactions. For instance, it can react with hydroxyl (OH) free radicals, leading to the formation of new compounds . Another example is its reaction with 2 moles of HBr, which results in the formation of a single bond and a bromine atom on the fourth carbon .Physical And Chemical Properties Analysis

1-Bromo-3-hexyne has a molecular weight of 161.04 g/mol, an XLogP3-AA of 2.5, and a complexity of 82.8 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has one rotatable bond .Applications De Recherche Scientifique

Thermodynamics Research

Lastly, 1-Bromo-3-hexyne is studied in thermodynamics research for its physical properties. Data on its boiling temperature, critical temperature, and density are essential for designing chemical processes and equipment. Such research contributes to the development of safer and more efficient chemical production methods .

Mécanisme D'action

Target of Action

1-Bromo-3-hexyne is a type of organic compound known as an alkyne, which contains a carbon-carbon triple bond . The primary targets of 1-Bromo-3-hexyne are the carbon atoms in other organic compounds, particularly those in the terminal position .

Mode of Action

1-Bromo-3-hexyne interacts with its targets through a series of chemical reactions. The bromine atom in 1-Bromo-3-hexyne can be replaced by other groups in a nucleophilic substitution reaction . This allows the compound to form new bonds and create a variety of different organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by 1-Bromo-3-hexyne can vary depending on the specific reaction conditions and the other compounds present. One common pathway involves the deprotonation of terminal alkynes, such as 1-bromo-3-hexyne, by strong bases . This results in the formation of alkynide anions, which are good nucleophiles and can participate in further reactions .

Result of Action

The molecular and cellular effects of 1-Bromo-3-hexyne’s action depend on the specific reactions it undergoes. In general, the compound can participate in a variety of chemical reactions, leading to the formation of new organic compounds . These new compounds could have a wide range of potential effects, depending on their specific structures and properties.

Safety and Hazards

1-Bromo-3-hexyne is highly flammable and can cause skin and eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

1-bromohex-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCOHIRORSGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449135 | |

| Record name | 1-BROMO-3-HEXYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-hexyne | |

CAS RN |

35545-23-4 | |

| Record name | 1-BROMO-3-HEXYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)

![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)

![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)